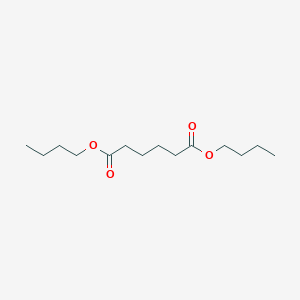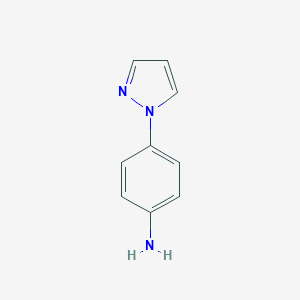
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HDEE and is a potent inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
HDEE works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. HDEE also has a high affinity for the enzyme, which makes it a potent inhibitor.
Biochemical and Physiological Effects
HDEE has been shown to have several biochemical and physiological effects. The compound can improve cognitive function, increase the levels of acetylcholine in the brain, and reduce the activity of acetylcholinesterase. HDEE has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using HDEE in lab experiments is that it is a potent inhibitor of acetylcholinesterase. This makes it an ideal compound for studying the role of acetylcholine in the brain. However, one limitation of using HDEE is that it can be toxic at high concentrations. Researchers must be careful when handling this compound and ensure that they are using the appropriate safety measures.
Future Directions
There are several future directions for research on HDEE. One area of research is to investigate the potential use of HDEE in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to develop new derivatives of HDEE that have improved potency and selectivity for acetylcholinesterase. Finally, researchers can study the mechanism of action of HDEE in more detail to gain a better understanding of how it works at the molecular level.
Conclusion
In conclusion, HDEE is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer's disease. HDEE has several biochemical and physiological effects, including improving cognitive function and reducing oxidative stress. While there are advantages to using HDEE in lab experiments, researchers must also be aware of the limitations and take appropriate safety measures. Finally, there are several future directions for research on HDEE, including investigating its potential use in the treatment of other neurological disorders and developing new derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of HDEE involves the reaction of 4-hexyn-3-ol and diisopropylamine with ethyl chloroformate in the presence of a base. This reaction results in the formation of HDEE as the final product. The synthesis of HDEE is a straightforward process and can be performed in a laboratory setting.
Scientific Research Applications
HDEE has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HDEE can increase the levels of acetylcholine in the brain, which can improve cognitive function.
properties
CAS RN |
16498-05-8 |
|---|---|
Product Name |
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- |
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
InChI Key |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Canonical SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
synonyms |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



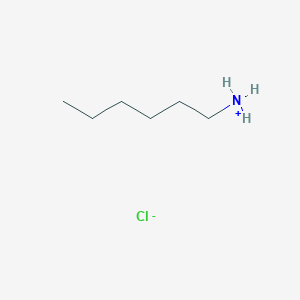
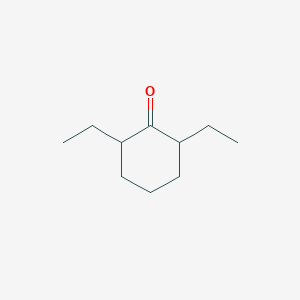
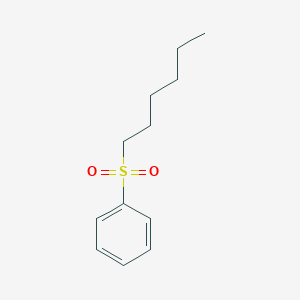

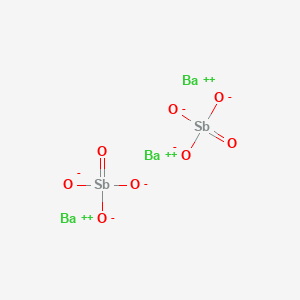
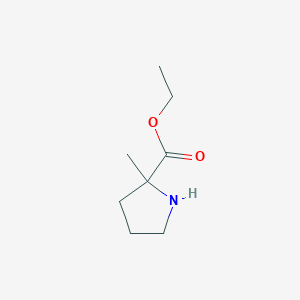


![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)


